N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-amine
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Overview
Description
1H,1H-Perfluoroheptylamine is a chemical compound with the molecular formula C7H4F13N and a molecular weight of 349.09 . It is a perfluoroalkylated substance, which means it contains a fully fluorinated carbon chain. This compound is part of the broader class of perfluoroalkyl and polyfluoroalkyl substances (PFAS), known for their unique properties such as high thermal stability, chemical resistance, and low surface energy .
Preparation Methods
1H,1H-Perfluoroheptylamine can be synthesized through various methods. One common synthetic route involves the reaction of perfluoroalkyl iodides with ammonia or amines under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination of the carbon chain . Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control to meet regulatory standards .
Chemical Reactions Analysis
1H,1H-Perfluoroheptylamine undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H,1H-Perfluoroheptylamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H,1H-Perfluoroheptylamine involves its interaction with various molecular targets and pathways. Due to its strong carbon-fluorine bonds, it is highly resistant to degradation and can persist in the environment and biological systems . Its effects are primarily related to its ability to disrupt lipid membranes and interfere with cellular processes . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect enzyme activity, hormone regulation, and other critical biological functions .
Comparison with Similar Compounds
1H,1H-Perfluoroheptylamine can be compared with other similar compounds, such as:
Perfluorooctanoic acid (PFOA): Both compounds are part of the PFAS family, but PFOA has a carboxylic acid functional group instead of an amine.
Perfluorooctanesulfonic acid (PFOS): Similar to PFOA, PFOS has a sulfonic acid group and is used in various industrial applications.
Perfluorobutanesulfonic acid (PFBS): PFBS is a shorter-chain PFAS compound with a sulfonic acid group, known for its lower bioaccumulation potential compared to longer-chain PFAS.
Properties
Molecular Formula |
C7H2F15N |
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Molecular Weight |
385.07 g/mol |
IUPAC Name |
N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-amine |
InChI |
InChI=1S/C7H2F15N/c8-2(9,1-23(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1H2 |
InChI Key |
IWHWMBRNFYFOIL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N(F)F |
Origin of Product |
United States |
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